molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1291567
CAS No.: 474706-74-6
M. Wt: 322.93 g/mol
InChI Key: VADGFPDSVWQCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is synthesized via palladium-catalyzed cross-coupling reactions, as described in antimalarial drug development studies . The bromine and iodine substituents at positions 6 and 3, respectively, confer unique electronic and steric properties, making it a versatile intermediate for further functionalization. Its structure is pivotal in structure-activity relationship (SAR) studies, particularly in optimizing antikinetoplastid and antitubercular agents .

Preparation Methods

Preparation of 6-Bromoimidazo[1,2-a]pyridine

Conventional Synthesis

The synthesis of 6-bromoimidazo[1,2-a]pyridine typically begins with 2-amino-5-bromopyridine as the starting material. The key steps include:

  • Reagents and Conditions :

    • Reacting 2-amino-5-bromopyridine with chloroacetaldehyde (40% aqueous solution).
    • Using solvents like ethanol or methanol.
    • Employing bases such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Reaction Parameters :

    • Temperature: 25–50°C.
    • Reaction Time: 2–24 hours.
  • Procedure :

    • The reaction mixture is stirred under controlled conditions.
    • After completion, the product is extracted using ethyl acetate and purified through recrystallization (e.g., ethyl acetate/n-hexane solvent system).

Advantages :

This method offers mild reaction conditions and produces high-purity products with a stable quality profile.

Iodination at the C3 Position

Ultrasound-Assisted Iodination

To introduce iodine at the C3 position of imidazo[1,2-a]pyridines:

  • Reagents and Conditions :

    • Iodine (I₂) as the iodinating agent.
    • tert-butyl hydroperoxide as an oxidant.
  • Reaction Parameters :

    • Conducted under ultrasound irradiation to enhance reaction efficiency.
    • Mild conditions without requiring metal catalysts or inorganic additives.

Procedure :

  • The imidazo[1,2-a]pyridine derivative is subjected to ultrasound in the presence of iodine and oxidant.
  • The reaction proceeds regioselectively to yield the desired C3-iodinated product.

Advantages :

This method is environmentally friendly and avoids the use of transition metals. It also demonstrates high selectivity and functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized for synthesizing derivatives of imidazo[1,2-a]pyridines:

  • Reagents and Conditions :

    • Starting materials include substituted pyridines and α-haloketones.
    • Solvents such as methanol or ethanol are employed.
  • Procedure :

    • The reaction mixture is exposed to microwave irradiation for rapid heating.
    • Reaction times are significantly reduced compared to conventional methods.

Advantages :

Microwave-assisted synthesis is efficient in terms of time and energy consumption while maintaining high yields.

Comparative Analysis of Methods

Method Key Features Advantages Limitations
Conventional Synthesis Uses chloroacetaldehyde and bases Mild conditions, high purity Longer reaction times
Ultrasound-Assisted Iodination Regioselective iodination at C3 position Environmentally friendly, no metals Requires specific equipment
Microwave-Assisted Synthesis Rapid heating via microwave irradiation Time-efficient, high yields Limited scalability

Notes on Optimization

  • Choice of Base : Sodium bicarbonate or triethylamine provides better yields compared to stronger bases like sodium hydroxide due to reduced side reactions.
  • Solvent Selection : Ethanol or methanol are preferred for their miscibility with water and ability to stabilize intermediates during synthesis.
  • Temperature Control : Maintaining temperatures below 50°C minimizes decomposition or unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce different functional groups such as alkyl, aryl, or amino groups .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridine is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine and iodine atoms can participate in halogen bonding, which can enhance the binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

(a) 3-Bromo-2-iodoimidazo[1,2-a]pyridine (Compound 6)

  • Structure : Bromine at position 3, iodine at position 2.
  • Key Differences : The positional swap of halogens alters electronic distribution and steric hindrance. Iodine at position 2 may enhance reactivity in Suzuki-Miyaura couplings compared to iodine at position 3 .
  • Applications : Used in ligand synthesis for palladium-catalyzed reactions .

(b) 3-Bromo-6-chloroimidazo[1,2-a]pyridine

  • Structure : Bromine (position 3), chlorine (position 6).
  • Key Differences : Chlorine’s smaller atomic radius and lower electronegativity compared to iodine reduce steric bulk and alter metabolic stability. This compound shows higher aqueous solubility but lower lipophilicity .
  • Applications : Explored in antitubercular hybrid molecules .

(c) 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Structure : Bromine (position 6), fluorine (position 3).
  • Key Differences : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, enhancing interactions with biological targets. However, fluorine’s small size limits steric effects compared to iodine .

Alkyl- and Functional Group-Substituted Analogs

(a) 6-Bromo-3-methylimidazo[1,2-a]pyridine

  • Structure : Bromine (position 6), methyl (position 3).
  • Key Differences : The methyl group improves metabolic stability but reduces electrophilicity. This compound’s logP is higher than iodinated analogs, favoring membrane permeability .
  • Applications : Intermediate in anticancer agent synthesis .

(b) 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Bromine (position 6), aldehyde (position 3).
  • Key Differences : The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones). Higher reactivity but lower stability compared to iodo derivatives .

Nitro and Aryl-Substituted Analogs

(a) 3-Nitro-6-bromoimidazo[1,2-a]pyridine

  • Structure : Bromine (position 6), nitro (position 3).
  • Key Differences : The nitro group’s electron-withdrawing nature increases oxidative stress in biological systems, making it potent against kinetoplastid parasites. However, nitro groups are associated with toxicity risks .

(b) 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

  • Structure : Bromine (position 6), dichlorophenyl (position 2).
  • Key Differences : The dichlorophenyl group enhances lipophilicity and π-π stacking but reduces aqueous solubility. This derivative shows improved antimycobacterial activity compared to halogen-only analogs .

Trifluoromethyl-Substituted Analog

3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine

  • Structure : Bromine (position 3), chlorine (position 6), trifluoromethyl (position 2).
  • Key Differences : The trifluoromethyl group’s strong electron-withdrawing and hydrophobic effects enhance metabolic stability and target binding. This compound is prioritized in CNS drug development .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents (Positions) Molecular Weight logP (Predicted) Key Applications
6-Bromo-3-iodoimidazo[1,2-a]pyridine Br (6), I (3) 337.97 3.2 Antimalarial SAR
3-Bromo-2-iodoimidazo[1,2-a]pyridine Br (3), I (2) 337.97 3.1 Cross-coupling ligands
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) 261.48 2.8 Antitubercular agents
6-Bromo-3-methylimidazo[1,2-a]pyridine Br (6), CH3 (3) 225.07 2.5 Anticancer intermediates

Biological Activity

6-Bromo-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C7H4BrIN2
  • Molecular Weight : 322.93 g/mol
  • Structural Features : The compound features a fused imidazole and pyridine ring system with bromine and iodine substituents at the 6th and 3rd positions, respectively. This dual halogenation enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The halogen atoms can participate in halogen bonding, which may enhance binding affinity to target proteins. This mechanism is crucial for its role as a pharmacophore in drug design .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been shown to inhibit geranylgeranylation, a critical post-translational modification affecting protein function. This inhibition can lead to reduced cell viability in cancer cell lines such as HeLa .
  • Cytotoxicity : A study assessing the cytotoxic effects of derivatives of this compound found several with significant activity against HeLa cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be below 150 μM, indicating potent cytotoxic effects .

Case Studies

  • Cytotoxicity Assessment :
    • A series of 12 phosphonocarboxylate derivatives were synthesized based on the imidazo[1,2-a]pyridine scaffold. Their cytotoxicity was evaluated using the PrestoBlue® fluorescent viability assay on HeLa cells.
    • Results indicated that compounds exhibited varying levels of cytotoxicity, with some showing IC50 values ranging from 25 to 150 μM, while others had IC50 values up to 735 μM .
  • Structure-Activity Relationship (SAR) :
    • Modifications at the C6 position of the imidazo[1,2-a]pyridine ring were identified as crucial for maintaining activity against Rab geranylgeranyl transferase (RGGT). The study highlighted that specific functional groups significantly influenced the biological activity of the compounds .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 Values
This compound Bromine at position 6, Iodine at position 3Inhibits RGGT; Cytotoxic<150 μM (varied)
6-Bromoimidazo[1,2-a]pyridine Lacks iodine substitutionWeaker enzyme inhibitionNot specified
3-Iodoimidazo[1,2-a]pyridine Iodine at position 3 onlyDifferent reactivity profileNot specified

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Bromo-3-iodoimidazo[1,2-a]pyridine with high purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between halogenated precursors (e.g., α-haloketones) and diaminoheterocycles under controlled conditions. Microwave-assisted methods can enhance reaction efficiency by reducing time (from hours to minutes) and improving yield (up to 85%) via uniform heating . Purification via column chromatography or recrystallization is critical, followed by validation using HPLC or GC-MS to confirm purity (>95%).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^13C NMR to confirm substituent positions and halogen presence. IR spectroscopy identifies functional groups (e.g., amine or carbonyl).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For example, SC-XRD at 100 K revealed three independent molecules in the asymmetric unit with planar structures and N–H⋯N hydrogen bonds .

Q. What strategies are used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., cyclin-dependent kinases) using fluorescence-based enzymatic assays.
  • Pharmacological profiling : Test anxiolytic or antiviral activity via cell-based models (e.g., neuroblastoma lines for CNS activity). Dose-response curves and IC50_{50} values quantify potency .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?

  • Methodological Answer : Microwave irradiation accelerates reactions by enabling rapid, uniform heating. For example, Biradar et al. achieved 85% yield in 15 minutes for a bromo-substituted analog, compared to 6–12 hours via conventional heating . Optimize parameters (power, solvent, temperature) to minimize side reactions (e.g., debromination).

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, DFT studies on similar triazolopyridines revealed electron-deficient regions at halogen sites, guiding functionalization strategies . Pair computational data with experimental results (e.g., Hammett constants) to validate electronic effects.

Q. What factors influence the regioselectivity in substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is governed by steric hindrance and electronic effects. The iodine atom at position 3 is more reactive in cross-coupling due to lower bond dissociation energy compared to bromine. Steric bulk near position 6 may favor substitutions at position 2. Use directing groups (e.g., amines) or transition-metal catalysts (Pd, Cu) to control site specificity .

Q. How to address contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). For example, microwave synthesis vs. traditional reflux may yield 85% vs. 65%. Systematically test variables (temperature, time, reagent ratios) using Design of Experiments (DoE) to identify optimal parameters. Validate purity via orthogonal methods (e.g., 1H^1H NMR, elemental analysis).

Properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADGFPDSVWQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621809
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474706-74-6
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.7 g N-iodosuccinimide was added in divided portions to 100 mL solution of 9 g 6-bromoimidazo[1,2-a]pyridine in N,N-dimethylformamide, and the mixture was stirred for 2 hours. An aqueous sodium thiosulfate solution was added thereto and stirred for 1 hour, water was added thereto, and the formed crystals were collected by filtration. The product was recrystallized from tetrahydrofuran/ethanol to give 13.5 g of the title compound (colorless crystals).
Quantity
10.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-3-iodoimidazo[1,2-a]pyridine
6-Bromo-3-iodoimidazo[1,2-a]pyridine
6-Bromo-3-iodoimidazo[1,2-a]pyridine
6-Bromo-3-iodoimidazo[1,2-a]pyridine
6-Bromo-3-iodoimidazo[1,2-a]pyridine
6-Bromo-3-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.